molecular formula C23H24N4O3S B2785045 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1235096-09-9

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2785045
CAS No.: 1235096-09-9
M. Wt: 436.53
InChI Key: MPMPZUQCHIMGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound. Given its structure, it likely has interesting chemical properties and potential applications in multiple scientific disciplines. It's characterized by the presence of an imidazole ring substituted with nitrophenyl and tolyl groups, further attached to a thioether-linked ethanone moiety with a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound involves a multi-step synthetic route. Starting with the imidazole backbone, it can be synthesized via cyclization of α-amino ketones. The introduction of 3-nitrophenyl and p-tolyl groups would involve electrophilic aromatic substitution. The thioether linkage is often achieved through nucleophilic substitution reactions, followed by attachment of the piperidine ring through nucleophilic addition to the ethanone group.

Industrial Production Methods

On an industrial scale, the synthesis would need optimization for yield and purity, likely involving catalysis and controlled reaction environments. The use of continuous flow reactors could be explored to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The nitrophenyl group could undergo oxidation, potentially forming nitroso derivatives.

  • Reduction: The nitro group could be reduced to an amine.

  • Substitution: The thioether linkage might participate in nucleophilic substitutions, especially with strong nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

  • Oxidation and reduction reactions would yield varying derivatives depending on the reaction pathway, from amino imidazole derivatives to thioether modifications.

Scientific Research Applications

Chemistry

This compound's intricate structure makes it a subject of study in organic synthesis and molecular engineering. Researchers might explore its use in developing new synthetic methodologies.

Biology and Medicine

Potential medicinal chemistry applications could involve exploring its bioactivity, such as antibacterial, antifungal, or anticancer properties, given the presence of nitrophenyl and imidazole moieties.

Industry

Industrially, it might be used in developing specialty chemicals or as an intermediate in the synthesis of complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would be highly dependent on its bioactivity. If it displays antibacterial properties, it might interact with bacterial enzymes or cell walls, disrupting essential processes. Molecular targets could include enzyme active sites or cell membrane components, with pathways involving disruption of normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylthio)imidazole derivatives: Differ in aromatic substitutions.

  • N-substituted piperidinyl imidazoles: Similar core but varied functional groups.

Uniqueness

The presence of both nitrophenyl and tolyl groups, along with a thioether and piperidine moiety, provides a unique blend of electronic and steric properties, potentially leading to unique chemical reactivity and bioactivity profiles compared to simpler analogs.

And that's a detailed look at this fascinating compound! Any more specifics you'd like to dive into?

Properties

IUPAC Name

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-17-8-10-19(11-9-17)26-21(18-6-5-7-20(14-18)27(29)30)15-24-23(26)31-16-22(28)25-12-3-2-4-13-25/h5-11,14-15H,2-4,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMPZUQCHIMGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.